N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)sulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S3/c1-27-13-6-8-14(9-7-13)30(25,26)11-10-18(24)23-20-22-16(12-28-20)19-21-15-4-2-3-5-17(15)29-19/h2-9,12H,10-11H2,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMNWYCIKOUBYCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is neuronal nitric oxide synthase (nNOS) . nNOS is an enzyme constitutively expressed in the mammalian brain and skeletal muscles. The excessive activation of nNOS in neurons results in oxidative and nitrosative stress associated with neuronal loss in various neurological disorders.
Mode of Action
The compound acts as an inhibitor of nNOS. It binds to the active site of the enzyme, preventing it from producing nitric oxide. This inhibitory action can limit the excessive activation of nNOS, thereby reducing the associated oxidative and nitrosative stress.
Biochemical Pathways
The inhibition of nNOS by the compound affects the nitric oxide pathway. Nitric oxide is a signaling molecule involved in many physiological and pathological processes. By inhibiting nNOS, the compound reduces the levels of nitric oxide, which can alleviate the symptoms of disorders associated with excessive nitric oxide production.
Pharmacokinetics
The compound’s effectiveness in a rat model of parkinson’s disease suggests that it has sufficient bioavailability to exert its effects in vivo.
Result of Action
The compound’s action results in neuroprotective effects in a 6-OHDA-induced unilateral lesioned rat model of Parkinson’s disease. Specifically, rats treated with the compound showed improvement in motor and non-motor functions. Furthermore, the compound increased levels of dopamine and decreased levels of glutamate and nitrite ions in the isolated rat brain.
Action Environment
Biological Activity
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a combination of benzothiazole and thiazole rings, which are known for their diverse biological activities. The presence of a methoxyphenyl sulfonyl group enhances its solubility and bioavailability.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that benzothiazole derivatives can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis, leading to cell lysis and death .
Anticancer Properties
Several studies have evaluated the anticancer potential of benzothiazole derivatives. In vitro assays demonstrated that compounds with similar structures to this compound significantly inhibit the proliferation of cancer cell lines such as A431 (human epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer). The observed IC50 values indicate potent activity at low concentrations, suggesting that these compounds may serve as promising candidates for cancer therapy .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit cyclooxygenase enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
- Cell Cycle Arrest : Research has indicated that at concentrations as low as 1 μM, this compound can induce apoptosis and cause cell cycle arrest in various cancer cell lines, similar to established anticancer agents .
- Binding Affinity : The unique functional groups in the compound enhance its binding affinity to target proteins, modulating their activity effectively.
Study 1: Anticancer Activity Assessment
In a recent study, a series of benzothiazole derivatives were synthesized and tested for their anticancer properties. Among them, this compound showed significant inhibition of cancer cell proliferation with an IC50 value lower than that of standard chemotherapeutics .
Study 2: Antimicrobial Efficacy
Another study focused on evaluating the antimicrobial efficacy of thiazole-containing compounds against various pathogens. The results indicated that derivatives similar to this compound exhibited strong antibacterial activity against both Staphylococcus aureus and Escherichia coli strains, highlighting their potential use in developing new antimicrobial agents .
Scientific Research Applications
The synthesis of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide typically involves multi-step organic reactions, including the formation of thiazole rings and subsequent sulfonamide coupling. Characterization is performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the structure and purity of the compound .
Antimicrobial Properties
Research indicates that this compound exhibits potent antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies have shown minimum inhibitory concentrations (MICs) that suggest efficacy comparable to existing antibiotics .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Mycobacterium tuberculosis | 32 µg/mL |
Anticancer Activity
This compound has been evaluated for anticancer properties, particularly against estrogen receptor-positive breast cancer cell lines (MCF7). The compound demonstrated significant cytotoxicity, with IC50 values indicating strong potential for further development as an anticancer agent .
Neuroprotective Effects
The compound has shown promise in neuroprotective applications by inhibiting acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. This inhibition can enhance cholinergic signaling, suggesting therapeutic benefits in cognitive disorders .
Case Study 1: Antimicrobial Efficacy
A study by Desai et al. (2016) highlighted that derivatives similar to this compound exhibited enhanced potency against methicillin-resistant Staphylococcus aureus (MRSA), outperforming standard treatments like vancomycin . This finding underscores the potential of the compound in addressing antibiotic resistance.
Case Study 2: Neuroprotection in Alzheimer's Disease Models
In preclinical trials involving Alzheimer’s disease models, administration of the compound resulted in improved cognitive functions and reduced AChE activity compared to control groups. This suggests its efficacy in enhancing cholinergic transmission and potential use in therapeutic strategies for neurodegenerative conditions .
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Formation of the thiazole ring via cyclization of 2-aminobenzenethiol with aldehydes or ketones under reflux (e.g., ethanol, 80°C) .
- Step 2 : Sulfonylation of the propanamide backbone using 4-methoxyphenylsulfonyl chloride in the presence of a base (e.g., triethylamine) to ensure regioselectivity .
- Step 3 : Coupling reactions (e.g., HATU-mediated amide bond formation) to link the benzothiazole and thiazole moieties .
- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust solvent polarity (e.g., ethyl acetate/hexane gradients) to improve yield and purity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what structural features do they highlight?
- Methodology :
- NMR : ¹H and ¹³C NMR confirm the presence of the benzothiazole aromatic protons (δ 7.2–8.1 ppm), sulfonyl group (δ ~3.8 ppm for methoxy), and propanamide backbone (δ 2.5–3.5 ppm) .
- IR : Key peaks include N–H stretching (~3300 cm⁻¹ for amide), C=O (~1650 cm⁻¹), and S=O (~1150 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 486.12) and fragmentation patterns .
Q. How does the methoxyphenylsulfonyl group influence the compound’s solubility and reactivity?
- Analysis :
- The 4-methoxyphenylsulfonyl group enhances solubility in polar aprotic solvents (e.g., DMSO) due to its electron-donating methoxy group .
- Reactivity: The sulfonyl group acts as a strong electron-withdrawing moiety, directing electrophilic substitution on the benzothiazole ring .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported bioactivity data for benzothiazole-sulfonamide hybrids?
- Methodology :
- Comparative Assays : Standardize cell-based assays (e.g., MTT for cytotoxicity) across studies to account for variability in cell lines (e.g., HeLa vs. MCF-7) .
- SAR Analysis : Systematically modify substituents (e.g., replacing methoxy with nitro groups) to isolate contributions of specific functional groups to bioactivity .
- Computational Validation : Use molecular docking (AutoDock Vina) to compare binding affinities to targets like COX-2 or EGFR, reconciling discrepancies between in vitro and in silico results .
Q. How can crystallographic data inform the design of derivatives with improved target selectivity?
- Methodology :
- X-ray Crystallography : Resolve bond angles and dihedral angles between the benzothiazole and sulfonyl groups to identify steric clashes or favorable interactions .
- Structure-Based Design : Modify the propanamide linker length (e.g., replacing –CH₂– with –CH₂CH₂–) to optimize interactions with hydrophobic pockets in enzyme active sites .
Q. What mechanistic insights explain the compound’s dual inhibitory activity against both enzymes and receptors?
- Hypothesis Testing :
- Kinetic Studies : Perform enzyme inhibition assays (e.g., fluorescence-based) to determine Kᵢ values for targets like HDACs or kinases .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₒₙ/kₒff) to receptors (e.g., GPCRs) under varying pH and ionic strength .
- Metabolite Profiling : Use LC-MS/MS to identify downstream biomarkers (e.g., prostaglandin E₂ suppression) linked to dual activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
